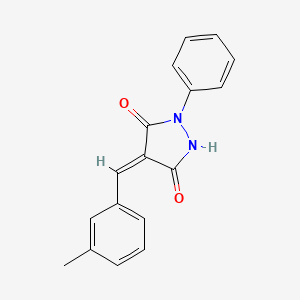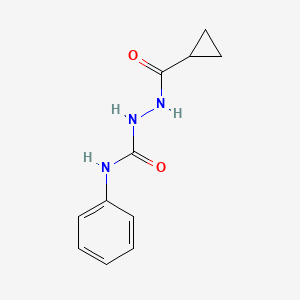![molecular formula C17H17NO3 B5720254 7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a compound belonging to the benzoxazine family. Benzoxazines are a class of thermosetting resins known for their excellent thermal stability, mechanical properties, and low water absorption. This particular compound is characterized by the presence of a dioxolo ring fused with a benzoxazine structure, which imparts unique properties suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine typically involves the reaction of 4-ethylphenol, formaldehyde, and an amine under specific conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the benzoxazine ring. The process can be summarized as follows:
Step 1: Reaction of 4-ethylphenol with formaldehyde to form a hydroxymethyl intermediate.
Step 2: Condensation of the intermediate with an amine to form the benzoxazine ring.
Step 3: Cyclization to form the final dioxolo-benzoxazine structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
化学反应分析
Types of Reactions
7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the reagents and conditions used.
科学研究应用
7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of high-performance polymers with excellent thermal and mechanical properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and composites due to its superior performance characteristics.
作用机制
The mechanism by which 7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine exerts its effects involves the interaction with specific molecular targets and pathways:
Polymerization: The compound undergoes cationic ring-opening polymerization, activated by thermal treatment, to form polybenzoxazine networks.
Biological Activity: The dioxolo and benzoxazine rings interact with cellular targets, potentially disrupting cellular processes and exhibiting bioactivity.
相似化合物的比较
Similar Compounds
- 7-(furan-2-ylmethyl)-6,8-diphenyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
- 3-aryl-3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones
Uniqueness
7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is unique due to its specific ethylphenyl substitution, which imparts distinct thermal and mechanical properties, making it suitable for specialized applications in high-performance materials and bioactive compounds.
属性
IUPAC Name |
7-(4-ethylphenyl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-12-3-5-14(6-4-12)18-9-13-7-16-17(21-11-20-16)8-15(13)19-10-18/h3-8H,2,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHFIUOWDVKENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=CC4=C(C=C3OC2)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
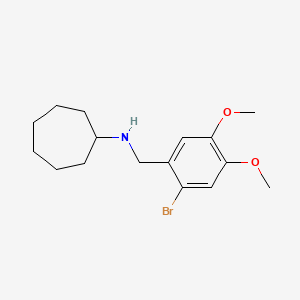
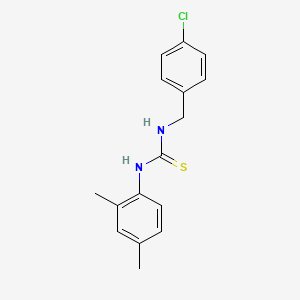
![Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5720198.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)
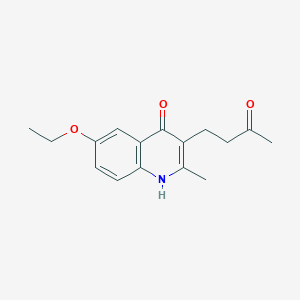
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
![6-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one](/img/structure/B5720258.png)
![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
![2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B5720265.png)
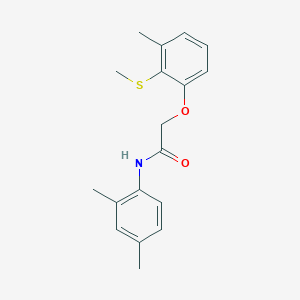
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)
